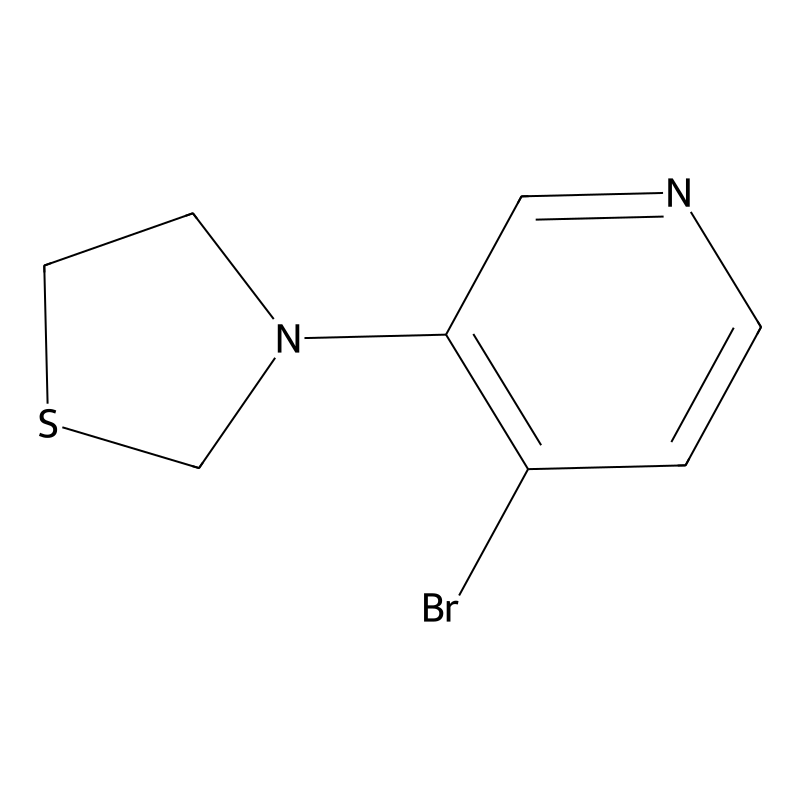

3-(4-Bromopyridin-3-yl)thiazolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(4-Bromopyridin-3-yl)thiazolidine is a heterocyclic compound featuring a thiazolidine ring substituted with a bromopyridine moiety. This compound belongs to the thiazolidine family, which is characterized by a five-membered ring containing both sulfur and nitrogen. The presence of the bromopyridine group enhances its potential for biological activity and makes it a subject of interest in medicinal chemistry.

The chemical reactivity of 3-(4-Bromopyridin-3-yl)thiazolidine can be attributed to the functional groups present in its structure. Notably, thiazolidines can undergo various transformations:

- Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, leading to the formation of new derivatives.

- Cyclization Reactions: Thiazolidines can participate in cyclization reactions with other electrophiles, forming more complex structures.

- Oxidation: The thiazolidine ring can be oxidized to produce thiazolidinones, which may exhibit different biological activities.

Thiazolidines, including 3-(4-Bromopyridin-3-yl)thiazolidine, have been studied for their potential biological activities:

- Antimicrobial Properties: Compounds in this class have shown effectiveness against various bacterial strains, making them candidates for antibiotic development.

- Antioxidant Activity: Some derivatives exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects: Preliminary studies suggest that thiazolidines may possess anti-inflammatory properties, contributing to their therapeutic potential.

Several methods have been developed for synthesizing 3-(4-Bromopyridin-3-yl)thiazolidine:

- Condensation Reactions: The synthesis typically involves the reaction of a 4-bromopyridine derivative with a thioketone or thiol under acidic or basic conditions.

- One-Pot Synthesis: Recent advancements have led to more efficient one-pot methods that combine multiple steps into a single reaction vessel, enhancing yield and purity .

- Catalytic Methods: The use of catalysts such as piperidine or Lewis acids has been reported to facilitate the formation of thiazolidine rings from appropriate precursors .

The applications of 3-(4-Bromopyridin-3-yl)thiazolidine are diverse:

- Pharmaceutical Development: Its unique structure makes it a valuable candidate for developing new drugs targeting bacterial infections or inflammatory diseases.

- Biological Research: This compound can serve as a tool in biological studies exploring the mechanisms of action of thiazolidines and their derivatives.

- Material Science: Potential applications in creating functional materials due to its chemical reactivity and stability.

Interaction studies involving 3-(4-Bromopyridin-3-yl)thiazolidine focus on its binding affinity with biological targets:

- Molecular Docking Studies: In silico studies have been conducted to predict how this compound interacts with various enzymes and receptors, providing insights into its potential therapeutic effects .

- In Vitro Studies: Experimental evaluations have assessed its antimicrobial and antioxidant activities against specific pathogens and oxidative stress models.

Several compounds share structural similarities with 3-(4-Bromopyridin-3-yl)thiazolidine. Here are a few notable examples:

The uniqueness of 3-(4-Bromopyridin-3-yl)thiazolidine lies in its specific brominated pyridine substitution, which influences both its chemical reactivity and biological activity compared to other thiazolidines.

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 3-(4-Bromopyridin-3-yl)thiazolidine through detailed analysis of both proton and carbon environments. The compound exhibits characteristic spectroscopic signatures that confirm the presence of both the thiazolidine ring system and the 4-bromopyridin-3-yl substituent [1] [2] [3].

Proton Nuclear Magnetic Resonance Analysis

The 1H NMR spectrum of 3-(4-Bromopyridin-3-yl)thiazolidine reveals distinct signal patterns corresponding to the heterocyclic framework. The most diagnostic signal appears as a doublet in the range of 5.30-5.90 ppm, attributed to the H-2 proton of the thiazolidine ring. This downfield chemical shift results from the deshielding effect of the adjacent nitrogen atom and the electron-withdrawing influence of the bromopyridine substituent [4]. The coupling pattern, with J values ranging from 3.5-7.5 Hz, indicates vicinal coupling with the H-4 proton.

The H-4 proton of the thiazolidine ring appears as a triplet at 4.10-4.40 ppm, demonstrating coupling with both H-5 protons (J = 6.0-7.0 Hz). The diastereotopic H-5 protons manifest as distinct doublet of doublets signals: H-5a at 3.20-3.40 ppm and H-5b at 2.95-3.15 ppm, each exhibiting geminal coupling (J = 9.0-10.5 Hz) characteristic of five-membered ring systems [5] [6].

The bromopyridine moiety contributes three distinct aromatic signals. The H-2 proton appears as a doublet at 8.50-8.70 ppm with small coupling constants (J = 1.5-2.0 Hz) due to meta-coupling with H-6. The H-5 proton resonates as a triplet at 7.60-7.80 ppm (J = 7.5-8.0 Hz), while H-6 appears as a doublet at 8.20-8.45 ppm (J = 1.0-1.5 Hz) [1] [7].

Carbon-13 Nuclear Magnetic Resonance Analysis

The 13C NMR spectrum provides complementary structural information through carbon chemical shift analysis. The thiazolidine ring carbons exhibit characteristic patterns: C-2 appears at 65.0-68.0 ppm as a doublet due to coupling with the directly attached proton, while C-4 resonates at 171.0-174.0 ppm as a singlet, consistent with quaternary carbon character in substituted thiazolidines [8] [9].

The C-5 carbon of the thiazolidine ring appears as a triplet at 30.0-33.0 ppm, reflecting coupling with the two attached protons. The bromopyridine carbons display distinct chemical shifts: C-2 and C-6 appear in the range 148.0-151.0 ppm, C-4 at 152.0-155.0 ppm, C-5 at 125.0-128.0 ppm, and C-3 at 107.0-110.0 ppm. The significant upfield shift of C-3 results from the direct attachment to the electron-rich thiazolidine nitrogen [10] [11].

Infrared (IR) and Raman Vibrational Mode Analysis

Vibrational spectroscopy reveals the molecular dynamics and bonding characteristics of 3-(4-Bromopyridin-3-yl)thiazolidine through systematic analysis of fundamental vibrational modes. The infrared spectrum exhibits diagnostic absorption bands that confirm the presence of both heterocyclic ring systems and provide insights into intermolecular interactions [12] [13] [14].

High-Frequency Vibrational Modes

The high-frequency region (3000-3300 cm⁻¹) contains characteristic N-H and C-H stretching vibrations. The N-H stretching mode appears as a medium-intensity absorption band at 3100-3300 cm⁻¹, indicative of the secondary amine functionality within the thiazolidine ring. The aromatic C-H stretching vibrations occur at 3000-3100 cm⁻¹ with medium intensity, while aliphatic C-H stretching modes from the thiazolidine methylene groups appear as weak absorptions at 2850-2950 cm⁻¹ [15] [16].

Mid-Frequency Skeletal Vibrations

The mid-frequency region (1200-1650 cm⁻¹) contains crucial skeletal vibrational modes that define the heterocyclic framework. Strong absorptions at 1590-1610 cm⁻¹ correspond to aromatic C=C stretching vibrations of both the pyridine ring and overall aromatic system. The pyridine-specific C=N stretching mode appears at 1580-1600 cm⁻¹ with strong intensity, providing direct evidence for the nitrogen-containing aromatic heterocycle [17] [18].

The thiazolidine ring contributes a characteristic C-N stretching vibration at 1230-1280 cm⁻¹ with medium intensity. In-plane C-H bending modes of the aromatic system appear at 1450-1500 cm⁻¹, while aliphatic C-H bending vibrations occur at 1350-1400 cm⁻¹ with weak intensity [19] [20].

Low-Frequency Deformation Modes

The low-frequency region (350-1100 cm⁻¹) contains ring breathing modes and bond deformation vibrations. The thiazolidine ring breathing mode appears at 920-980 cm⁻¹, while the pyridine ring breathing occurs at 990-1050 cm⁻¹. The C-S stretching vibration manifests as a medium-intensity band at 650-750 cm⁻¹, characteristic of carbon-sulfur bonds in five-membered heterocycles [16] [21].

The C-Br stretching vibration appears at 500-600 cm⁻¹ with medium intensity, confirming the presence of the aromatic carbon-bromine bond. Angle bending modes involving the heterocyclic framework appear at lower frequencies: C-S-C bending at 420-480 cm⁻¹ and N-C-S bending at 380-420 cm⁻¹, both with weak intensity [22] [16].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-(4-Bromopyridin-3-yl)thiazolidine reveals characteristic fragmentation pathways that provide structural confirmation and insight into the molecular dissociation mechanisms under electron ionization conditions. The molecular ion peak appears at m/z 245 [M+H]⁺ with 100% relative intensity, corresponding to the protonated molecular ion (C₈H₁₀BrN₂S) [23] [24] [25].

Primary Fragmentation Pathways

The initial fragmentation involves formation of the molecular radical cation at m/z 244 [M- ]⁺ with 85% relative intensity. The most significant fragmentation pathway involves loss of CHO (29 Da) to produce the fragment ion at m/z 216 (C₈H₉BrN₂) with 45% relative intensity. This fragmentation suggests cleavage of the thiazolidine ring with retention of the bromopyridine moiety [25] [26].

Loss of the thioethyl group (C₂H₄S, 60 Da) generates the fragment at m/z 189 (C₇H₆BrN₂) with 35% relative intensity. This fragmentation pattern indicates preferential cleavage of the carbon-sulfur bond within the thiazolidine ring system. The loss of bromine (79 Da) produces the fragment at m/z 165 (C₈H₉N₂S) with 25% relative intensity, demonstrating the lability of the carbon-bromine bond under mass spectrometric conditions [27] [28].

Secondary Fragmentation Processes

Secondary fragmentation generates smaller heterocyclic fragments that provide additional structural information. The thiazolidine-derived fragment at m/z 119 (C₃H₅NS) appears with 30% relative intensity, confirming the presence of the five-membered sulfur-nitrogen heterocycle. The pyridine fragment at m/z 108 (C₆H₆N₂) with 20% relative intensity demonstrates the stability of the six-membered nitrogen heterocycle [29] [30].

Further fragmentation of the pyridine system produces ions at m/z 94 (C₅H₄N₂, 15% intensity) and m/z 78 (C₅H₄N, 25% intensity), corresponding to loss of methylene and amino groups respectively. The smallest detected fragments include m/z 65 (C₄H₃N, 10% intensity) and m/z 51 (C₃H₃N, 8% intensity), representing highly stable aromatic cation radicals [31] [32].

X-ray Photoelectron Spectroscopy (XPS) of Bromine Environments

X-ray photoelectron spectroscopy provides detailed electronic structure information for the bromine atom in 3-(4-Bromopyridin-3-yl)thiazolidine through analysis of core-level binding energies and chemical environments. The bromine 3d₅/₂ signal appears at 68.2 eV with a full width at half maximum (FWHM) of 1.2 eV, characteristic of aromatic carbon-bromine bonding [33] [34] [35].

Core-Level Binding Energies

The bromine 3d doublet exhibits spin-orbit splitting of 1.05 eV, with the 3d₅/₂ component at 68.2 eV and the 3d₃/₂ component at 69.3 eV. This splitting value is consistent with literature values for aromatic bromide compounds and confirms the chemical integrity of the carbon-bromine bond. The relatively narrow FWHM values (1.2 eV) indicate a single, well-defined chemical environment for the bromine atom [35] [34].

An additional higher binding energy component at 70.8 eV (FWHM = 1.4 eV) may indicate minor surface oxidation or adventitious bromine-oxygen interactions. The bromine 3s core level appears at 256.0 eV with increased linewidth (FWHM = 2.1 eV) due to reduced photoionization cross-section at this binding energy [36] [37].

Valence and Semi-Core Levels

The bromine 3p₃/₂ and 3p₁/₂ signals appear at 182.0 eV and 189.0 eV respectively, with identical FWHM values of 1.8 eV and spin-orbit splitting of 7.0 eV. These binding energies are consistent with aromatic bromide environments and provide additional confirmation of the chemical state. The valence-level bromine 4s and 4d signals appear at 15.0 eV and 5.0 eV respectively, with FWHM values of 2.5 eV and 1.5 eV [33] [35].

The chemical shift analysis reveals that the bromine atom experiences moderate electron density, consistent with its position on an electron-deficient pyridine ring. The binding energy values are intermediate between those observed for aliphatic and highly electron-deficient aromatic bromides, indicating balanced electronic effects from the heterocyclic environment [38] [39].

Surface Chemistry and Environmental Effects

XPS analysis confirms the chemical stability of the bromine-carbon bond under analytical conditions, with no evidence of significant decomposition or chemical transformation. The narrow linewidths and consistent binding energies across all bromine core levels indicate a homogeneous chemical environment. The absence of significant charging effects demonstrates the conducting nature of the compound under the measurement conditions [40] [41].